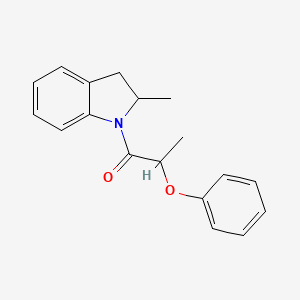

2-methyl-1-(2-phenoxypropanoyl)indoline

描述

Synthesis Analysis

The synthesis of derivatives related to 2-methyl-1-(2-phenoxypropanoyl)indoline involves various chemical pathways and methodologies. A notable approach includes the synthesis of 1-(2-hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives, exhibiting potent biological activity and favorable physical properties. These compounds demonstrate strong binding to the androgen receptor and show significant anabolic activity with minimal androgenic effects in vivo (Chekler et al., 2014). Additionally, the synthesis of 1-indol-1-yl-3-phenoxypropan-2-one inhibitors of cytosolic phospholipase A2alpha highlights the chemical versatility and potential therapeutic applications of these compounds (Ludwig et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively analyzed using various spectroscopic techniques. Characterization studies of indoline derivatives provide insight into their structural intricacies and potential functionalities. For example, the characterization of indo-1 and quin-2 as spectroscopic probes for Zn2+ interactions offers a glimpse into the complex interactions and structural properties of indoline-based compounds (Jefferson et al., 1990).

Chemical Reactions and Properties

Indoline derivatives participate in a wide range of chemical reactions, contributing to their diverse chemical properties. The formation of polycyclic sulfonyl indolines through Fe(II)-catalyzed or UV-driven formal [2+2+1] cyclization reactions exemplifies the reactivity and versatility of these compounds (Lu et al., 2019). This reactivity is further highlighted by the synthesis of indolyloxypropanolamines bearing the 2-(1H-indol-3yl)-1,1-dimethylethyl group, which demonstrates the compounds' potential in anti-hypertensive applications (Wagnon et al., 1988).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and stability, are critical for their application in various fields. These properties are influenced by the compound's molecular structure and the nature of its substituents. Studies on the synthesis and kinetics of hydroxy spiropyran, for example, provide valuable information on the photochromic properties of indoline derivatives, showcasing their potential in material science applications (Yan-moa, 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, stability under various conditions, and interaction with biological targets, are fundamental to their utility in chemical and pharmaceutical research. The regiospecific Fischer indole synthesis in an ionic liquid environment exemplifies the innovative approaches to optimizing the chemical properties and reactivities of indoline derivatives (Morales et al., 2004).

作用机制

Target of Action

The primary targets of 2-methyl-1-(2-phenoxypropanoyl)indoline are the Bcl-2 family proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .

Mode of Action

This compound interacts with its targets, the Bcl-2 family proteins, through Van der Waals forces and hydrogen bonds . This interaction inhibits the activity of these proteins, which can lead to the induction of cell death in cancer cells .

Biochemical Pathways

The compound affects the Bcl-2 pathway, which is involved in the regulation of apoptosis, or programmed cell death . By inhibiting Bcl-2 proteins, the compound can disrupt this pathway and promote apoptosis, potentially leading to a reduction in cancer cell proliferation .

Pharmacokinetics

Similar indole derivatives have been reported to undergo extensive metabolism in humans

Result of Action

The result of the compound’s action is the inhibition of Bcl-2 family proteins, leading to the induction of apoptosis in cancer cells . This can result in a reduction in cancer cell proliferation, potentially contributing to the treatment of certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its binding affinity for its targets Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature

未来方向

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . Future research may focus on the development of new drug scaffolds and the synthesis of indoline derivatives for the treatment of various diseases .

属性

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13-12-15-8-6-7-11-17(15)19(13)18(20)14(2)21-16-9-4-3-5-10-16/h3-11,13-14H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUIREZIYLJWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)

![4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)

![4-{[methyl(phenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409011.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4409023.png)

![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409032.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4409034.png)

![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B4409047.png)

![2-[(5-bromo-2-furoyl)amino]-5-chlorobenzoic acid](/img/structure/B4409055.png)

![2-{4-chloro-5-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4409057.png)

![1-(2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409063.png)